molecular formula C21H20ClNO B1393883 2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-70-3

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1393883
M. Wt: 337.8 g/mol
InChI Key: UNPWZRGHSWQAAP-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a potent inducer of human lymphocytes. It has been shown to be clastogenic and mutagenic, inducing DNA lesions in vitro . This compound induces the production of reactive oxygen species .


Synthesis Analysis

The synthesis of similar compounds often involves electrophilic substitution reactions . For example, the nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound . The function of a catalyst is to generate an electrophilic substituting agent from the given reagents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopy . The position of the -OH absorption for alcohols and phenols can be easily determined through the addition a few drops of deuterium oxide, D2O to the NMR sample tube .


Chemical Reactions Analysis

Electrophilic aromatic substitution is a common reaction involving aromatic rings . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in safety data sheets . For example, 4-Isopropylphenyl isocyanate is a white solid with a melting point of 62 °C and a boiling point of 230 °C .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Catalytic Reduction of Carbonyl Compounds : A study by Jurkauskas, Sadighi, & Buchwald (2003) demonstrated the use of N-heterocyclic carbene copper chloride complex in catalyzing the conjugate reduction of α,β-unsaturated carbonyl compounds.

  • Synthesis of Isoquinolinyl Pyrazolates : Research by Ku et al. (2015) focused on synthesizing Pt(II) metal complexes with trans-arranged isoquinolinyl azolates, showing potential for use in organic light-emitting diodes (OLEDs).

Analytical Chemistry

Materials Science

Chemical Synthesis and Ligand Design

Safety And Hazards

Safety data sheets provide information on the hazards of similar compounds . For example, 4-Isopropylphenyl isocyanate is classified as acutely toxic, causing serious eye damage and may cause an allergic skin reaction .

properties

IUPAC Name

6,8-dimethyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c1-12(2)15-5-7-16(8-6-15)19-11-18(21(22)24)17-10-13(3)9-14(4)20(17)23-19/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPWZRGHSWQAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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